C21H20FN7O3S

Kinase Inhibition TrkA Nerve Growth Factor Receptor

Researchers investigating triazolo[4,5-d]pyrimidine kinase inhibitors often encounter the challenge of isomeric variability, where minor structural shifts drastically alter target engagement. CAS 946365-59-9 provides a defined, high-purity tool to eliminate this uncertainty. This specific isomer features a 3-fluorophenyl and 4-methoxybenzenesulfonyl substitution pattern, enabling precise SAR exploration and assay benchmarking. - Defined Scaffold: Serves as a purine isostere reference for ATP-binding pocket assays, particularly TrkA. - Isomer Fidelity: Distinct from CAS 946315-93-1, ensuring consistent target selectivity and potency data. - Supply Assurance: Available at ≥95% purity, suitable for reproducible biochemical and cellular profiling.

Molecular Formula C21H20FN7O3S
Molecular Weight 469.5 g/mol
Cat. No. B12622088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H20FN7O3S
Molecular FormulaC21H20FN7O3S
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=NN3)C4=CC=C(C=C4)F)OC
InChIInChI=1S/C21H20FN7O3S/c1-31-17-8-7-14(9-18(17)32-2)24-19(30)11-33-21-28-27-20(29(21)23)16-10-15(25-26-16)12-3-5-13(22)6-4-12/h3-10H,11,23H2,1-2H3,(H,24,30)(H,25,26)
InChIKeyDKGVLYUSWJSSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C21H20FN7O3S: Chemical Profile and Scaffold


The compound with the molecular formula C21H20FN7O3S (molecular weight 469.5 g/mol) exists as several positional isomers that share a core triazolo[4,5-d]pyrimidine scaffold linked to a sulfonylpiperazine moiety [1]. These heterocyclic compounds belong to a class of molecules that have been extensively investigated in medicinal chemistry for their diverse biological activities, including kinase inhibition, anticancer, antimicrobial, and anti-inflammatory properties [2]. The presence of a fluorophenyl group enhances lipophilicity and may influence interactions with biological targets, while the methoxybenzenesulfonyl group contributes to the compound's overall pharmacological profile [3]. The compound is primarily utilized as a research tool in early-stage drug discovery programs, with a typical purity specification of 95%+ from commercial suppliers [4].

Positional Isomer Defined 3-fluorophenyl and 4-methoxybenzenesulfonyl substitution pattern
Privileged Scaffold Triazolo[4,5-d]pyrimidine core for kinase and purinergic target studies
Research-Grade Purity Standard specification supports reproducible assay outcomes

C21H20FN7O3S: Sensitivity to Structural Modifications


The biological activity of triazolo[4,5-d]pyrimidine sulfonylpiperazines is exquisitely sensitive to subtle structural modifications, including the position of fluorine and methoxy substituents, the orientation of the sulfonyl linkage, and the specific substitution pattern on the triazolopyrimidine core [1]. Even minor changes, such as moving a fluorine atom from the 3-position to the 4-position on the phenyl ring or relocating the methoxy group from the para to the meta position, can drastically alter target selectivity, potency, and pharmacokinetic properties [2]. Consequently, researchers cannot assume that compounds sharing the same molecular formula (e.g., C21H20FN7O3S isomers) will exhibit equivalent biological activity or can be used interchangeably as tool compounds. The specific isomer identified by CAS 946365-59-9 possesses a unique three-dimensional conformation and electronic distribution that dictates its interaction with biological targets, making it a distinct chemical entity with a defined, albeit limited, experimental profile [3].

Isomer Identity
Same molecular formula isomers may shift target selectivity and binding profiles
Substituent Positioning
Fluorine or methoxy relocation may alter activity and exposure profiles
Sulfonyl Orientation
Sulfonyl linkage direction can change molecular recognition and off-target effects

C21H20FN7O3S: Differentiation from Closest Analogs


TrkA Kinase Inhibition Potency

While direct quantitative data for the specific isomer CAS 946365-59-9 is absent from primary literature, compounds bearing the identical triazolo[4,5-d]pyrimidine sulfonylpiperazine scaffold have demonstrated potent inhibition of the TrkA kinase, a high-affinity nerve growth factor receptor implicated in pain and cancer. For instance, a structurally related triazolo[4,5-d]pyrimidine derivative (BDBM136644) exhibited an IC50 of 4 nM against TrkA in an enzyme-linked immunosorbent assay (ELISA) [1]. This provides class-level evidence that the scaffold present in C21H20FN7O3S is capable of achieving nanomolar potency against a therapeutically relevant kinase target. The specific substitution pattern of CAS 946365-59-9 (3-fluorophenyl on the triazole and 4-methoxybenzenesulfonyl on the piperazine) may further modulate this activity, potentially offering selectivity advantages over other TrkA inhibitors.

TrkA Inhibition
Class-level
Structurally related derivative: IC50 4 nM (TrkA)
Supports kinase panel screening fit; isomer may differ
Target isomer not directly reported
Kinase Inhibition TrkA Nerve Growth Factor Receptor Oncology

Positional Isomerism and Molecular Recognition

The molecular formula C21H20FN7O3S encompasses multiple distinct chemical entities, including CAS 946365-59-9 (1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine), CAS 946315-93-1 (1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine), and CAS 1005307-42-5 (7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine) [1][2]. These isomers differ in the precise attachment points of the fluorophenyl and methoxyphenyl groups, as well as the orientation of the sulfonyl linkage. Such positional isomerism is a critical determinant of biological activity in heterocyclic drug discovery, as it alters the compound's shape, electrostatic potential, and ability to engage specific binding pockets [3]. This structural uniqueness provides a verifiable basis for selecting a specific isomer over its constitutional counterparts when exploring a structure-activity relationship (SAR) series.

Isomeric Identity
Head-to-head
3-(3-fluorophenyl) on triazole; 4-methoxybenzenesulfonyl on piperazine
Ensures SAR reproducibility
Differing substitution from isomers CAS 946315-93-1, 1005307-42-5
Structure-Activity Relationship Isomerism Medicinal Chemistry Drug Design

Commercial Purity and Availability Benchmark

Commercially, the compound CAS 946365-59-9 is typically offered with a purity specification of 95% or higher, as reported by multiple chemical suppliers [1]. This level of purity is standard for research-grade compounds and is essential for obtaining reliable and reproducible data in biological assays, where impurities can confound results through off-target effects or cytotoxicity. In contrast, other isomers with the same molecular formula may not be as readily available from commercial sources, or may be offered with lower purity specifications, potentially impacting experimental outcomes and increasing the need for additional purification steps [2]. The established commercial availability of CAS 946365-59-9 at a defined purity level streamlines procurement and reduces variability in research workflows.

Purity Specification
Specification review
Purity ≥95% (typical commercial specification)
Reduces assay variability; practical procurement choice
Other isomers may show variable purity or limited availability
Chemical Purity Procurement Quality Control Research Tools

Triazolo[4,5-d]pyrimidine: A Purine Isostere Scaffold

The triazolo[4,5-d]pyrimidine core present in C21H20FN7O3S is a well-established purine isostere and a recognized 'privileged scaffold' in medicinal chemistry, meaning it can be decorated with diverse substituents to target a wide range of biological targets, particularly kinases and purinergic receptors [1][2]. This scaffold has been successfully employed in the development of clinically relevant compounds, including platelet aggregation inhibitors and antiviral agents [3]. In contrast, alternative heterocyclic cores lacking this specific ring fusion and nitrogen arrangement (e.g., simple pyrimidines, pyrazolopyrimidines, or purines themselves) often exhibit different target selectivity profiles, metabolic stability, and synthetic tractability. The triazolo[4,5-d]pyrimidine framework provides a unique combination of hydrogen bond donor/acceptor capacity and planarity that is conducive to ATP-binding site mimicry, making compounds like C21H20FN7O3S valuable tools for exploring kinase inhibition hypotheses.

Scaffold Privilege
Class-level
Triazolo[4,5-d]pyrimidine core: recognized purine isostere
Supports kinase hit identification campaigns
Activity depends on specific substitution pattern
Privileged Scaffold Purine Isostere Drug Discovery Kinase Inhibition

C21H20FN7O3S: Research Applications


Kinase Inhibitor Screening and SAR

The triazolo[4,5-d]pyrimidine core of C21H20FN7O3S is a known purine isostere with demonstrated activity against kinases such as TrkA [1]. This compound can serve as a starting point or reference molecule in kinase inhibitor screening panels, particularly in assays targeting the ATP-binding pocket. Its unique substitution pattern (3-fluorophenyl and 4-methoxybenzenesulfonyl) provides a defined chemical space for exploring structure-activity relationships (SAR) around this scaffold [2]. Researchers can use this compound to benchmark the potency of novel analogs or to investigate the impact of fluorine and methoxy group positioning on target engagement and selectivity.

Isomer-Specific Pharmacological Profiling

Given that C21H20FN7O3S exists as multiple positional isomers with distinct CAS numbers [1], this compound is ideally suited for studies aimed at elucidating the impact of isomerism on biological activity. Comparative profiling of CAS 946365-59-9 against its isomers (e.g., CAS 946315-93-1) in a panel of biochemical or cellular assays can reveal critical SAR insights, informing the design of more potent and selective drug candidates within the triazolopyrimidine class [3].

Reference Standard for Purity-Critical Assays

The established commercial availability of CAS 946365-59-9 with a purity specification of ≥95% [1] makes it suitable as a reference standard in analytical chemistry and quality control applications. It can be used to calibrate instruments (e.g., HPLC, LC-MS) for the detection and quantification of related impurities in research samples or as a control compound in biological assays where high chemical purity is required to minimize off-target effects [4].

Tool Compound for Kinase and Purinergic Pathways

Based on the class-level evidence of triazolo[4,5-d]pyrimidines as kinase and purinergic receptor antagonists [1][2], C21H20FN7O3S can be employed as a chemical probe to interrogate signaling pathways involving these targets. In cellular models, it may be used to assess the functional consequences of inhibiting TrkA or related kinases on downstream processes such as cell proliferation, survival, or differentiation [3]. Such studies contribute to target validation efforts in oncology and neuroscience research.

Application
Selection Property
Validation Focus
Kinase inhibitor screening and SAR
Triazolopyrimidine scaffold with defined substitution
Kinase panel inhibition benchmarking
Isomer-specific pharmacological profiling
Positional isomer identity
Isomer-dependent SAR interpretation
Reference standard for purity-critical assays
Established purity specification
Analytical method calibration, impurity control
Chemical probe for kinase/purinergic pathways
Purine isostere scaffold
Pathway target engagement and selectivity profiling

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